molecular formula C3H11N3 B1216853 Propane-1,2,3-triamine CAS No. 21291-99-6

Propane-1,2,3-triamine

Cat. No.: B1216853
CAS No.: 21291-99-6
M. Wt: 89.14 g/mol
InChI Key: PZZICILSCNDOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1,2,3-triamine can be synthesized through several methods. One common approach involves the reaction of 1,2,3-tribromopropane with ammonia. The reaction proceeds as follows: [ \text{C3H5Br3} + 6\text{NH3} \rightarrow \text{C3H11N3} + 3\text{NH4Br} ] This reaction typically requires elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or amides. This method involves the reduction of nitriles or amides in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: Propane-1,2,3-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Propane-1,2,3-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a chelating agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Propane-1,2,3-triamine can be compared with other similar triamines, such as:

  • 2-methyl-2-aminomethylpropane-1,3-diamine
  • 2-ethyl-2-aminomethylpropane-1,3-diamine

Uniqueness: this compound is unique due to its symmetrical structure and the presence of three primary amine groups. This symmetry allows for the formation of stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

  • 2-methyl-2-aminomethylpropane-1,3-diamine: Contains a methyl group, which affects its steric and electronic properties.
  • 2-ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, which also influences its reactivity and coordination behavior.

Properties

IUPAC Name

propane-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3/c4-1-3(6)2-5/h3H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZICILSCNDOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330765
Record name Propane-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21291-99-6
Record name Propane-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-1,2,3-triamine
Reactant of Route 2
Propane-1,2,3-triamine
Reactant of Route 3
Propane-1,2,3-triamine
Reactant of Route 4
Propane-1,2,3-triamine
Reactant of Route 5
Propane-1,2,3-triamine
Reactant of Route 6
Propane-1,2,3-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.